

# BP Fluor 594 Alkyne: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *BP Fluor 594 Alkyne*

Cat. No.: *B15622350*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of **BP Fluor 594 Alkyne**, a bright, red-fluorescent probe designed for the specific labeling of azide-containing biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

## Core Spectroscopic and Physical Properties

BP Fluor 594 is a water-soluble and pH-insensitive fluorophore, maintaining its fluorescent properties between pH 4 and 10.<sup>[1]</sup> Its alkyne derivative is a powerful tool for incorporating this bright red fluorescence into a wide range of biological molecules and systems.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	590 nm	[2][3][4]
Emission Maximum ( $\lambda_{em}$ )	617 nm	[2][3][4]
Molar Extinction Coefficient ( $\epsilon$ )	92,000 $\text{cm}^{-1}\text{M}^{-1}$	[4]
Recommended Laser Lines	561 nm, 594 nm	[1]
Quantum Yield ( $\Phi$ )	0.66 (for spectrally similar Alexa Fluor 594)	[5]
Solubility	Water, DMSO, DMF	[4]
Storage Conditions	-20°C, desiccated and protected from light	[6]

## Experimental Protocols

### Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of **BP Fluor 594 Alkyne** to an azide-modified protein. Optimization may be required for specific proteins and applications.

Materials:

- Azide-modified protein in a buffer free of primary amines (e.g., PBS)
- **BP Fluor 594 Alkyne**
- DMSO (anhydrous)
- Copper(II) sulfate ( $\text{CuSO}_4$ )
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
- Sodium ascorbate
- Deionized water

- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Stock Solutions:
  - Prepare a 10 mM stock solution of **BP Fluor 594 Alkyne** in anhydrous DMSO.
  - Prepare a 100 mM stock solution of CuSO<sub>4</sub> in deionized water.
  - Prepare a 200 mM stock solution of THPTA ligand in deionized water.
  - Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
- Catalyst Premix:
  - A few minutes before initiating the labeling reaction, prepare the catalyst solution by mixing CuSO<sub>4</sub> and THPTA in a 1:2 molar ratio.
- Reaction Setup:
  - In a microcentrifuge tube, dissolve the azide-modified protein in an appropriate buffer.
  - Add the **BP Fluor 594 Alkyne** stock solution to the protein solution. The optimal molar excess of the dye will need to be determined empirically but a starting point of 10-20 fold molar excess is recommended.
  - Add the THPTA/CuSO<sub>4</sub> catalyst premix to the reaction mixture. A final concentration of 1-2 mM of the catalyst is typically sufficient.
  - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
- Incubation:
  - Incubate the reaction at room temperature for 1-2 hours, protected from light. The reaction can also be performed at 4°C overnight.

- Purification:
  - Purify the labeled protein from the excess dye and reaction components using a suitable method such as size-exclusion chromatography or dialysis.

## General Protocol for Fluorescence Microscopy of Labeled Cells

This protocol outlines a general procedure for imaging cells labeled with BP Fluor 594.

### Materials:

- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Mounting medium with an antifade reagent

### Procedure:

- Cell Fixation:
  - Wash the cells on the coverslip twice with PBS.
  - Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS.
- Permeabilization (if required for intracellular targets):
  - Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

- Wash the cells three times with PBS.
- Blocking:
  - Incubate the cells with blocking buffer for 30 minutes at room temperature to reduce nonspecific binding.
- Staining (if performing indirect immunofluorescence):
  - Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
  - Wash the cells three times with PBS.
  - Incubate the cells with the BP Fluor 594-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
  - Wash the cells three times with PBS.
- Mounting:
  - Mount the coverslip onto a microscope slide using a mounting medium with an antifade reagent.
- Imaging:
  - Image the sample using a fluorescence microscope equipped with appropriate filters for BP Fluor 594 (Excitation: ~590 nm, Emission: ~617 nm).

## General Protocol for Flow Cytometry Analysis

This protocol provides a basic workflow for analyzing cells labeled with BP Fluor 594 by flow cytometry.

Materials:

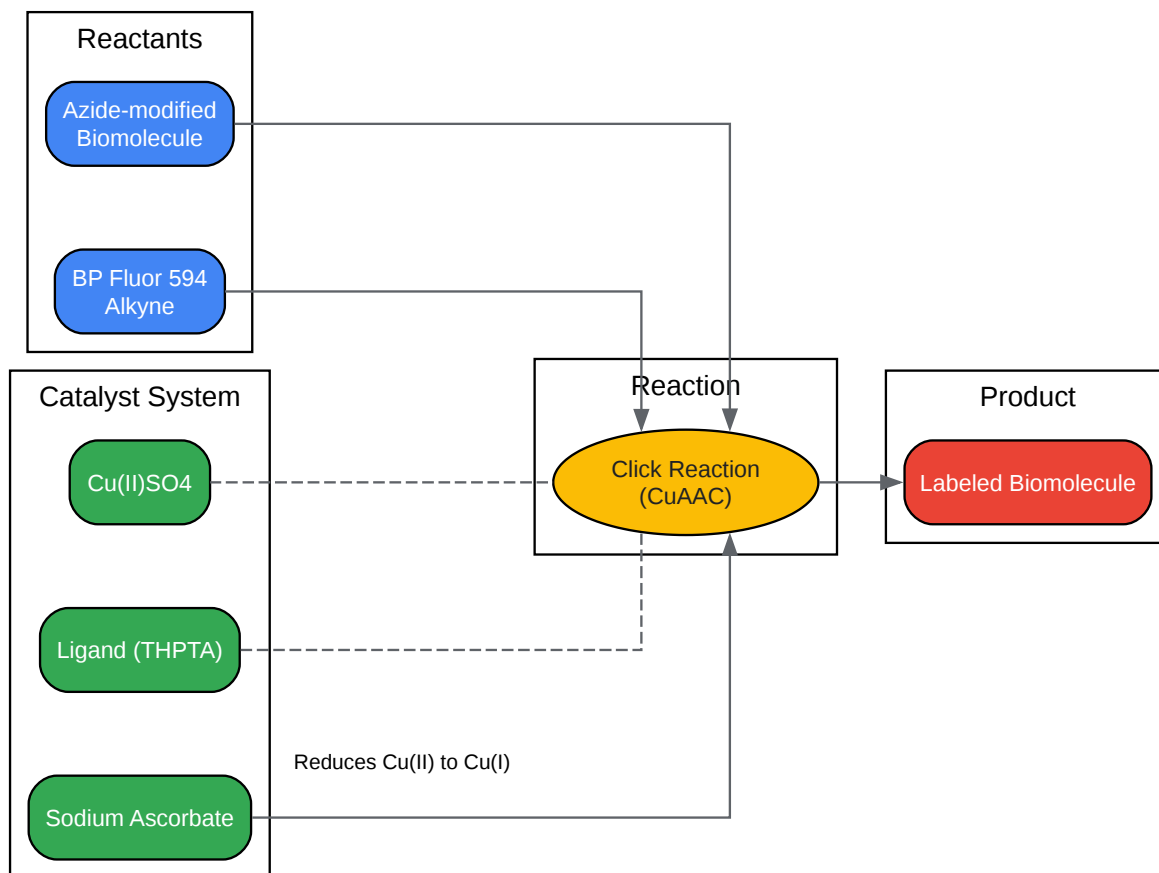
- Cell suspension
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (if required)

Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension of your cells of interest.
  - Wash the cells with flow cytometry staining buffer.
- Staining:
  - If performing intracellular staining, fix and permeabilize the cells according to standard protocols.
  - Incubate the cells with the BP Fluor 594-conjugated antibody or probe at the predetermined optimal concentration for 30 minutes at 4°C in the dark.
  - Wash the cells twice with flow cytometry staining buffer.
- Acquisition:
  - Resuspend the cells in flow cytometry staining buffer.
  - Analyze the cells on a flow cytometer equipped with a laser capable of exciting BP Fluor 594 (e.g., 561 nm or 594 nm laser) and the appropriate emission filters.

## Visualizations



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

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## References

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